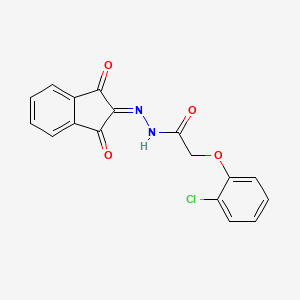

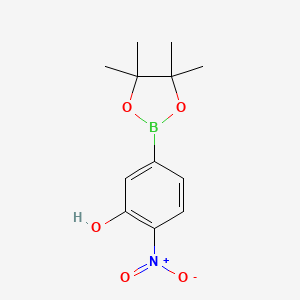

![molecular formula C15H14ClNO3S3 B2692605 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide CAS No. 2034355-43-4](/img/structure/B2692605.png)

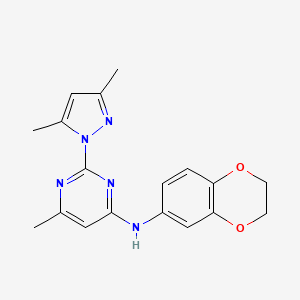

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can produce aminothiophene derivatives .Molecular Structure Analysis

The solid-state structure of some benzothiophene derivatives has been determined by single-crystal X-ray diffraction . The structures often involve π–π* transitions involving the benzothiophene moieties .Chemical Reactions Analysis

Benzothiophene derivatives often display major absorption bands that are assigned to π–π* transitions involving the benzothiophene moieties . The substitution of N or S in ancillary ligand can lead to a marked bathochromic shift of absorption and emission wavelengths .Physical And Chemical Properties Analysis

Benzothiophene derivatives often exhibit unique photophysical properties . For example, they can exhibit photoluminescence emissions under certain conditions .Applications De Recherche Scientifique

Antimicrobial Properties

Benzothiophene derivatives, including the compound , have been tested for their antimicrobial properties against various microorganisms . Some of these compounds have shown high antibacterial activity against S. aureus .

Antioxidant Capacities

Certain benzothiophene derivatives have shown high antioxidant capacities, surpassing the antioxidant capacity of universally accepted references like trolox . This suggests potential applications in conditions where oxidative stress plays a role.

Antifungal Agents

Some benzothiophene derivatives have shown potential to be used as antifungal agents against current fungal diseases .

Affinity towards 5-HT1A Receptors

Benzothiophene derivatives have been evaluated for their affinity towards 5-HT1A receptors . This receptor is implicated in numerous physiological functions and psychiatric disorders, suggesting potential applications in the treatment of conditions such as depression and anxiety .

Monoclonal Antibody Production

Synthesis of Phosphorescent Sensor

Benzothiophene derivatives have been used in the synthesis of phosphorescent sensors for the quantification of copper (II) ion .

Preparation of CYP11B1 Inhibitors

These compounds have been used in the preparation of CYP11B1 inhibitors for the treatment of cortisol dependent diseases .

Suzuki-Miyaura Cross-Coupling Reactions

Benzothiophene derivatives have been used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, styrenes, and conjugated olefins.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Benzothiophene derivatives continue to be a subject of research due to their potential biological activities and their roles in the discovery and development of new drug candidates . Future research may focus on the synthesis of new benzothiophene derivatives, the exploration of their biological activities, and the development of new drugs based on these compounds .

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S3/c1-15(18,12-8-10-4-2-3-5-11(10)21-12)9-17-23(19,20)14-7-6-13(16)22-14/h2-8,17-18H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSJHBCDFVKQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2692524.png)

![6-[5-(1,3-Thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692527.png)

![1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2692538.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)